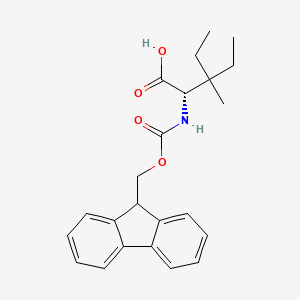

Fmoc-3-Ethyl-3-methyl-L-norvaline

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry Research

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not naturally encoded in the genetic makeup of organisms for protein synthesis. thedailyscientist.org Their significance lies in their ability to introduce novel chemical and physical properties into peptides and proteins. Researchers utilize ncAAs to enhance the structural and functional diversity of peptides, leading to molecules with improved stability, tailored activity, and unique interaction capabilities. thedailyscientist.org

The incorporation of ncAAs can dramatically improve the pharmacokinetic profiles of peptide-based drugs. nih.gov For instance, natural peptides are often susceptible to rapid degradation by enzymes in the body, which limits their therapeutic potential. Introducing ncAAs can render these peptides resistant to enzymatic digestion, thereby increasing their stability and bioavailability. nih.gov Furthermore, the unique side chains of ncAAs provide a vast toolkit for medicinal chemists to fine-tune properties such as binding affinity, selectivity for biological targets, and solubility. nih.gov This expansion beyond nature's 20 amino acids opens up new avenues for drug discovery, protein engineering, and the development of novel biomaterials. rsc.org

Overview of Alpha, Alpha-Dialkylated Amino Acids in Peptide Science

A prominent class of ncAAs is the α,α-dialkylated amino acids, which are characterized by the replacement of the α-hydrogen atom with a second alkyl substituent. This modification at the central α-carbon atom significantly constrains the conformational freedom of the amino acid residue. researchgate.net This steric hindrance has profound effects on the secondary structure of peptides into which these residues are incorporated. researchgate.net

One of the most well-known examples, 2-aminoisobutyric acid (Aib), is widely used by peptide chemists to induce or stabilize helical structures. researchgate.net In contrast, homopeptides constructed from residues with larger alkyl groups, such as diethylglycine, adopt a fully planar, extended conformation. researchgate.net The chirality and nature of the alkyl groups at the quaternary carbon center dictate the resulting peptide conformation. For example, chiral α-methylated α,α-disubstituted amino acids tend to form 3(10)-helices, whereas their α-ethylated counterparts often favor a planar C5-conformation. researchgate.net This ability to precisely control local peptide geometry makes α,α-dialkylated amino acids powerful tools for designing peptides with specific shapes, which is crucial for creating biologically active molecules and catalytic peptides. researchgate.net

Strategic Importance of Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise construction of peptide chains on an insoluble resin support. lgcstandards.com A key requirement for this process is the temporary protection of the α-amino group of the incoming amino acid to prevent unwanted self-polymerization and other side reactions. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that has become central to SPPS. lgcstandards.comyoutube.com

The strategic advantage of Fmoc chemistry lies in its "orthogonality." The Fmoc group is stable under the acidic conditions used to cleave the final peptide from the resin and remove side-chain protecting groups. altabioscience.comchempep.com However, it is readily removed by treatment with a mild base, typically piperidine (B6355638), in a process that leaves the acid-labile side-chain protections intact. lgcstandards.comyoutube.com This allows for a repetitive cycle of deprotection and coupling, where each amino acid is added in a specific sequence. youtube.com The byproducts of Fmoc cleavage can be monitored by UV spectroscopy, allowing chemists to efficiently track the reaction's progress. youtube.com The mild conditions and high efficiency of Fmoc-based SPPS have made it the method of choice for synthesizing complex and modified peptides for research and therapeutic applications. lgcstandards.comaltabioscience.comnih.gov

Contextualizing Fmoc-3-Ethyl-3-methyl-L-norvaline within Unnatural Amino Acid Research

This compound stands at the intersection of the principles outlined above. It is an Fmoc-protected, α,α-dialkylated non-canonical amino acid. iris-biotech.denih.gov As an unnatural norvaline derivative, it is used by researchers to investigate structure-activity relationships in peptides. iris-biotech.de The incorporation of this residue, with its specific ethyl and methyl groups at the α-position, introduces a defined conformational constraint into a peptide backbone. This allows for the systematic exploration of how local geometry affects a peptide's biological activity.

Furthermore, norvaline and its derivatives can serve as substitutes for methionine, a residue prone to oxidation, thereby enhancing the chemical stability of the resulting peptide. iris-biotech.de The Fmoc group facilitates its direct use in standard SPPS protocols, making it a readily available building block for creating custom peptides with unique structural properties. iris-biotech.de Its synthesis and incorporation into peptides are part of a broader effort to design novel biomolecules, such as peptide macrocycles and peptidomimetics, for applications in drug discovery and materials science. iris-biotech.dewpi.edu

Chemical Data for this compound

| Property | Value | Source |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-ethyl-3-methyl-L-norvaline | iris-biotech.de |

| Synonyms | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethyl-3-methylpentanoic acid, this compound | iris-biotech.de |

| Molecular Formula | C₂₃H₂₇NO₄ | iris-biotech.denih.gov |

| Molecular Weight | 381.47 g/mol | iris-biotech.de |

| CAS Number | 2988300-87-2 | iris-biotech.de |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H27NO4 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

(2S)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid |

InChI |

InChI=1S/C23H27NO4/c1-4-23(3,5-2)20(21(25)26)24-22(27)28-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,4-5,14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m1/s1 |

InChI Key |

VCVVUHVVAJCPEZ-HXUWFJFHSA-N |

Isomeric SMILES |

CCC(C)(CC)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCC(C)(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 3 Ethyl 3 Methyl L Norvaline and Analogues

Advanced Asymmetric Synthesis Approaches for L-Norvaline Derivatives

The asymmetric synthesis of L-norvaline and its derivatives is crucial for accessing enantiomerically pure building blocks for various applications. Several powerful methods have been developed to control the stereochemistry at the α-carbon.

Chiral auxiliary-mediated synthesis is a well-established and reliable method for the asymmetric synthesis of α-amino acids. rsc.org This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product.

For the synthesis of L-norvaline derivatives, chiral oxazolidinones, such as those derived from Evans' auxiliaries, are commonly employed. acs.org The general strategy involves the acylation of the chiral auxiliary, followed by enolate formation and diastereoselective alkylation. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, leading to high diastereoselectivity. Subsequent hydrolysis of the acylated auxiliary furnishes the desired L-amino acid.

Another notable example is the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. nih.gov These complexes can be deprotonated to form a nucleophilic enolate, which then undergoes diastereoselective alkylation. The chiral ligand on the nickel complex effectively controls the stereochemistry of the newly formed stereocenter. This method has been successfully applied to the synthesis of a variety of α-alkylated amino acids. rsc.org

Catalytic asymmetric synthesis offers a more efficient and atom-economical alternative to stoichiometric chiral auxiliaries. nih.govcapes.gov.br The Strecker synthesis, which involves the reaction of an imine with a cyanide source to form an α-aminonitrile, followed by hydrolysis to the corresponding amino acid, is a particularly versatile method for amino acid synthesis. acs.orgrug.nl

In the catalytic asymmetric version of the Strecker synthesis, a chiral catalyst is used to control the enantioselectivity of the cyanide addition to the imine. nih.govacs.org Various chiral catalysts, including those based on zirconium, have been developed for this purpose. These catalysts can promote the reaction with high enantioselectivity for a broad range of substrates, including those that lead to the formation of non-proteinogenic amino acids. acs.org

One of the significant advantages of the catalytic asymmetric Strecker synthesis is its potential for large-scale production due to the use of sub-stoichiometric amounts of the chiral catalyst. nih.gov Furthermore, recent advancements have focused on using safer cyanide sources to enhance the practicality of this method. nih.govcapes.gov.br

| Catalyst Type | Key Features | Reference |

| Chiral Zirconium Catalyst | Effective for asymmetric Strecker-type reactions of aldimines with high enantioselectivity. | acs.org |

| Chiral Amido-thiourea Catalyst | Robust catalyst compatible with aqueous cyanide salts, adaptable for large-scale synthesis. | nih.gov |

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce enantiomerically pure compounds. researchgate.net For the production of L-norvaline, enzymatic resolution of a racemic mixture is a common and effective strategy.

Another chemoenzymatic strategy involves the use of transaminases. These enzymes can catalyze the asymmetric amination of a prochiral α-keto acid to produce the corresponding L-amino acid with high enantioselectivity. researchgate.net This method is attractive due to its high selectivity and the use of environmentally benign reaction conditions.

| Enzymatic Method | Description | Key Advantages |

| Multi-enzymatic Resolution | Uses D-amino acid oxidase to oxidize D-norvaline, followed by asymmetric reduction of the resulting keto acid to L-norvaline using leucine (B10760876) dehydrogenase. | High enantiomeric excess (>99%) and high conversion rate. |

| Transaminase-catalyzed Asymmetric Synthesis | Employs transaminases for the stereoselective amination of an α-keto acid to produce L-norvaline. | High enantioselectivity and environmentally friendly process. |

Development of Specific Synthetic Routes for Fmoc-3-Ethyl-3-methyl-L-norvaline

The synthesis of the specifically substituted this compound requires careful planning of the protection group strategy and stereocontrolled introduction of the ethyl and methyl groups at the α-carbon.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in peptide synthesis due to its base-lability, allowing for orthogonal deprotection strategies. peptide.comwikipedia.org The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base. nih.govnih.gov

The key challenge in the synthesis of 3-Ethyl-3-methyl-L-norvaline is the stereocontrolled construction of the quaternary α-carbon. This is typically achieved through the sequential alkylation of a suitable precursor.

Starting from an L-norvaline derivative, a common approach involves the formation of an enolate at the α-carbon, followed by alkylation with an appropriate electrophile. To achieve the desired stereochemistry, a chiral auxiliary is often employed to direct the alkylation. For example, a chiral oxazolidinone-derived enolate of an N-acyl norvaline derivative can be alkylated. acs.org The first alkylation would introduce either the ethyl or the methyl group. Subsequent removal of the chiral auxiliary and protection of the amino group, followed by a second alkylation, would install the second alkyl group. However, controlling the stereochemistry of the second alkylation on a now trisubstituted α-carbon can be challenging.

A more direct approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. nih.gov Using a chiral auxiliary, such as a camphor-derived sultam or an Evans oxazolidinone, a glycine enolate can be sequentially alkylated with an ethyl and a methyl halide. The order of alkylation and the choice of chiral auxiliary are critical for controlling the final stereochemistry. The steric environment created by the chiral auxiliary directs the approach of the alkylating agents, leading to the desired L-configuration at the α-carbon. quimicaorganica.org The use of chelated enolates can also provide excellent stereocontrol in alkylation reactions. nih.gov

Electrochemical Synthesis Approaches for N-Protected Alpha-Amino Acids

Electrochemical methods offer a green and efficient alternative for the synthesis of N-protected amino acids and their derivatives. sioc-journal.cn These techniques can often be performed under mild conditions and can provide high chemo- and regioselectivity.

One relevant electrochemical approach is the direct N-protection of amino acids. While direct electrochemical synthesis of a complex amino acid like 3-Ethyl-3-methyl-L-norvaline is not straightforward, electrochemistry can be effectively utilized for the N-protection step. For instance, the Fmoc group can be introduced electrochemically. This would typically involve the reaction of the amino acid with a suitable Fmoc-donating reagent in an electrochemical cell.

A more general electrochemical method applicable to the synthesis of N-protected (1-alkoxyalkyl)amines involves the decarboxylative α-alkoxylation of N-protected α-amino acids. While not directly producing this compound, this illustrates the utility of electrochemistry in amino acid chemistry. In this process, an N-protected α-amino acid undergoes electrolysis in an alcohol solvent, leading to the formation of a highly reactive N-acyliminium cation intermediate. This cation is then trapped by the alcohol solvent to yield the corresponding N-protected (1-alkoxyalkyl)amine.

| Electrochemical Method | Description | Application |

| Electrochemical N-Protection | Direct introduction of the Fmoc protecting group onto the amino acid using an electrochemical setup. | Potentially applicable for the final step in the synthesis of this compound. |

| Decarboxylative α-Alkoxylation | Anodic oxidation of an N-protected amino acid in an alcohol solvent to form an N-protected (1-alkoxyalkyl)amine. | A general method for the modification of N-protected amino acids, showcasing the potential of electrochemical synthesis in this field. |

Purification and Isolation Methodologies for Synthetic this compound Intermediates

The purification and isolation of intermediates and the final product are critical to obtaining high-purity this compound. A combination of extraction, crystallization, and chromatographic techniques is typically employed.

Purification of the α-Aminonitrile Intermediate:

Following the Strecker reaction, the crude α-aminonitrile intermediate is typically isolated by extraction. The organic layer containing the product is washed with aqueous solutions to remove unreacted reagents and the chiral auxiliary. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Purification of the Free Amino Acid:

After hydrolysis of the nitrile, the resulting free amino acid can be purified by ion-exchange chromatography. This technique separates compounds based on their net charge, which is effective for isolating the zwitterionic amino acid from charged and neutral impurities. Crystallization is also a powerful purification method for amino acids.

Purification of the Final Fmoc-Protected Amino Acid:

The final product, this compound, is typically a solid that can be purified by crystallization from a suitable solvent system, such as an ethanol/water mixture. google.com For more challenging purifications, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The hydrophobic Fmoc group allows for strong retention on C18 columns, enabling efficient separation from more polar impurities. The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA), is crucial for achieving optimal separation.

| Intermediate/Product | Purification Method | Key Considerations |

| α-Aminonitrile | Extraction, Column Chromatography | Efficient removal of the chiral auxiliary is crucial. |

| 3-Ethyl-3-methyl-L-norvaline | Ion-Exchange Chromatography, Crystallization | Exploits the zwitterionic nature of the amino acid. |

| This compound | Crystallization, RP-HPLC | The hydrophobic Fmoc group facilitates purification by RP-HPLC. |

Incorporation and Application of Fmoc 3 Ethyl 3 Methyl L Norvaline in Peptide and Peptidomimetic Design

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach simplifies the purification process as excess reagents and byproducts can be removed by simple washing steps. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a cornerstone of modern SPPS, favored for its mild deprotection conditions.

Optimization of Coupling Conditions for Bulky Alpha, Alpha-Dialkylated Amino Acids

The incorporation of sterically hindered amino acids like Fmoc-3-Ethyl-3-methyl-L-norvaline presents a significant challenge in SPPS due to the steric bulk at the α-carbon, which can impede the formation of the peptide bond. nih.govresearchgate.netrsc.org To overcome this, optimization of the coupling conditions is crucial. This involves the selection of highly efficient coupling reagents that can activate the carboxylic acid group of the incoming amino acid and facilitate its reaction with the free amine of the resin-bound peptide.

For α,α-dialkylated amino acids, standard coupling reagents may prove insufficient. More potent activating agents are often required to achieve high coupling yields. Research has shown that phosphonium (B103445) and aminium (uronium) salt-based reagents are particularly effective for coupling sterically hindered residues. researchgate.net Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have demonstrated superior performance in these challenging couplings. researchgate.netchemicalbook.comenamine.net

The choice of solvent can also influence the efficiency of the coupling reaction. Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used in SPPS for their excellent solvating properties, which help to minimize peptide aggregation and improve reaction kinetics. rsc.org In some cases, the addition of chaotropic agents or the use of solvent mixtures can further enhance the solubility of the growing peptide chain and improve coupling outcomes. nih.gov

| Coupling Reagent | Class | Key Features for Hindered Couplings |

| HATU | Aminium Salt | Highly reactive, forms HOAt esters, beneficial for difficult couplings including those involving sterically hindered amino acids. chemicalbook.comenamine.netsigmaaldrich.comwikipedia.org |

| HBTU | Aminium Salt | Efficient and widely used, but can lead to guanidinylation side reactions with prolonged coupling times. researchgate.net |

| PyBOP | Phosphonium Salt | Generates highly reactive BOP esters, effective for hindered couplings. researchgate.net |

| COMU | Aminium Salt | Based on OxymaPure, reported to be highly efficient and reduce racemization. researchgate.net |

| DIC/HOBt | Carbodiimide/Additive | A classic and cost-effective combination, but may be less efficient for highly hindered couplings compared to phosphonium/aminium reagents. |

This table is interactive. You can sort and filter the data.

Compatibility with Fmoc Chemistry and Side-Chain Protection Strategies

This compound is designed for use in Fmoc-based SPPS. The Fmoc group provides temporary protection of the α-amino group and is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in DMF, without affecting acid-labile side-chain protecting groups. nih.gov This orthogonality is a key advantage of the Fmoc strategy, allowing for the synthesis of complex peptides with a variety of functionalized amino acids.

Since 3-ethyl-3-methyl-L-norvaline does not have a functional side chain requiring protection, its incorporation simplifies the synthesis strategy as no additional deprotection steps for the side chain are necessary. This is in contrast to amino acids with reactive side chains (e.g., lysine, aspartic acid, cysteine), which require orthogonal protecting groups that are stable throughout the synthesis and can be removed during the final cleavage from the resin.

Challenges and Solutions in Incorporating Sterically Hindered Residues

To address this, several strategies can be employed in addition to the use of powerful coupling reagents:

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid can help to drive the reaction to completion.

Increased Reaction Times: Allowing the coupling reaction to proceed for a longer duration can improve the yield, although this must be balanced against the risk of side reactions.

Elevated Temperatures: Performing the coupling at a higher temperature can increase the reaction rate and overcome the steric barrier. Microwave-assisted SPPS has emerged as a valuable technique for accelerating peptide synthesis, particularly for difficult sequences.

Use of Additives: The addition of a catalytic amount of a substance like 4-(N,N-dimethylamino)pyridine (DMAP) can enhance the rate of coupling, although its use must be carefully controlled to avoid racemization.

Solution-Phase Peptide Synthesis Approaches

While SPPS is the most common method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or for the preparation of peptide fragments for subsequent ligation. rsc.orgekb.egyoutube.com In solution-phase synthesis, all reactants are dissolved in a suitable solvent, and the product is isolated and purified after each step.

The incorporation of this compound in solution-phase synthesis follows the same fundamental principles of peptide bond formation. The choice of coupling reagents is critical, with high-potency reagents like HATU being particularly useful for overcoming the steric hindrance of the α,α-disubstituted amino acid. chemicalbook.comenamine.netwikipedia.org A significant advantage of solution-phase synthesis is the ability to purify and fully characterize the intermediate products at each stage, ensuring the quality of the final peptide. However, it is generally more labor-intensive and time-consuming than SPPS.

Engineering of Peptides and Proteins with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids like 3-ethyl-3-methyl-L-norvaline is a key strategy in the engineering of peptides and proteins with novel properties. nih.govyoutube.com These "unnatural" building blocks can introduce unique functionalities, enhance proteolytic stability, and enforce specific secondary structures.

Chemical and Enzymatic Modifications for Incorporating Unnatural Amino Acids

Beyond the direct incorporation during chemical synthesis, methods exist to introduce non-canonical amino acids into larger proteins.

Chemical Ligation: Native Chemical Ligation (NCL) is a powerful technique that allows for the joining of two unprotected peptide fragments. nih.govwikipedia.orgyoutube.comsquarespace.comacs.org One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine. This method can be used to assemble larger proteins from smaller, synthetically accessible peptides, one of which can contain this compound. This allows for the site-specific incorporation of the unnatural amino acid into a much larger protein scaffold.

Enzymatic Ligation: Certain enzymes, known as peptide ligases, can catalyze the formation of peptide bonds. nih.govnih.govyoutube.com These enzymes can be used to ligate peptide fragments, including those containing unnatural amino acids. Enzymatic ligation offers high specificity and operates under mild, aqueous conditions, making it a complementary approach to chemical methods. While the substrate scope of enzymes can be a limitation, directed evolution and enzyme engineering are expanding the range of unnatural amino acids that can be incorporated using these biocatalysts.

Development of Peptidomimetics Featuring this compound

The incorporation of this compound into peptide sequences is a strategic approach in medicinal chemistry aimed at creating peptidomimetics with improved pharmacological profiles. This unnatural amino acid, with its bulky side chain, can significantly influence the parent peptide's conformation, receptor binding affinity, and enzymatic stability.

The introduction of the 3-ethyl-3-methyl-L-norvaline residue into a peptide backbone is guided by several key design principles aimed at modulating biological activity. The primary goal is often to mimic or enhance the interaction of a native peptide with its biological target. The bulky, sterically demanding nature of the 3,3-disubstituted side chain can serve multiple purposes:

Conformational Constraint: The ethyl and methyl groups at the Cγ position restrict the rotational freedom of the amino acid side chain, thereby inducing a more rigid and defined local conformation. This can pre-organize the peptidomimetic into a bioactive conformation, leading to higher binding affinity for its target receptor or enzyme.

Increased Metabolic Stability: A common challenge with peptide-based therapeutics is their rapid degradation by proteases. The sterically hindered nature of 3-ethyl-3-methyl-L-norvaline can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptidomimetic.

A notable example of a related compound, 3-Ethyl-3-methyl-D-norvaline, was designed as a competitive inhibitor of glutamate (B1630785) racemase. researchgate.net This demonstrates the principle of using such modified amino acids to probe and interact with enzyme active sites.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead peptide. The systematic replacement of natural amino acids with analogues like 3-ethyl-3-methyl-L-norvaline provides valuable insights into the structural requirements for biological activity.

By incorporating this analogue at various positions within a peptide sequence, researchers can probe the steric and hydrophobic tolerance of the target's binding site. For instance, if the introduction of 3-ethyl-3-methyl-L-norvaline at a specific position leads to a significant increase in activity, it suggests that a bulky, hydrophobic group is favored at that location. Conversely, a decrease in activity would indicate that the steric bulk is detrimental to binding.

While specific SAR data for peptides containing 3-ethyl-3-methyl-L-norvaline is not extensively published in public literature, the general utility of norvaline derivatives in such studies is well-established. iris-biotech.de For example, a related compound, Fmoc-L-Nva(3-Et)-OH, has been utilized in the development of peptidomimetic inhibitors for various enzymes, highlighting the role of such analogues in lead optimization. iris-biotech.de

The findings from these SAR studies can be tabulated to provide a clear comparison of the biological activities of different analogues, as illustrated in the hypothetical data table below.

| Compound | Modification | Target | IC₅₀ (nM) | Fold Change vs. Parent |

| Parent Peptide | Native Residue | Receptor X | 100 | 1 |

| Analogue 1 | Position 3 -> 3-Ethyl-3-methyl-L-norvaline | Receptor X | 25 | 4 |

| Analogue 2 | Position 5 -> 3-Ethyl-3-methyl-L-norvaline | Receptor X | 500 | 0.2 |

This table is a hypothetical representation to illustrate how SAR data involving 3-Ethyl-3-methyl-L-norvaline would be presented.

A primary motivation for using this compound in peptidomimetic design is to enhance metabolic stability and gain precise control over the peptide's three-dimensional structure.

Enhanced Stability: Peptidomimetics containing 3-ethyl-3-methyl-L-norvaline are expected to exhibit increased resistance to enzymatic degradation. The bulky side chain can act as a "shield," preventing proteolytic enzymes from accessing and cleaving the adjacent peptide bonds. This strategy is a cornerstone of peptidomimetic design, aiming to overcome the short in vivo half-life of natural peptides. Norvaline derivatives, in general, are used as surrogates for methionine to prevent oxidation, which is another pathway for peptide degradation. iris-biotech.de

Conformational Analysis and Structural Impact of Fmoc 3 Ethyl 3 Methyl L Norvaline Incorporation

Influence on Peptide Secondary Structure Formation (e.g., Helices, Beta-Turns)

The introduction of sterically demanding residues like 3-ethyl-3-methyl-L-norvaline can significantly influence the formation of secondary structures such as helices and beta-turns. The bulky side chain restricts the conformational freedom of the peptide backbone, favoring specific dihedral angles that can nucleate or stabilize these structural motifs. For instance, the incorporation of bulky dehydroamino acids has been shown to stabilize β-hairpins. byu.edu

In some cases, the presence of a bulky residue can induce a β-bend conformation. nih.gov The specific type of turn (e.g., type I, II, I', or II') is dictated by the stereochemistry of the amino acids in the sequence. For example, a D-Pro-Xaa sequence is known to favor the nucleation of a type II′ β-hairpin geometry. researchgate.net While specific studies on Fmoc-3-ethyl-3-methyl-L-norvaline's direct influence on helices and beta-turns are not widely available, the general principles of steric hindrance suggest it would act as a potent conformational constraint. The increased hydrophobicity of peptides containing such residues can also be attributed to their preferred conformations in solution. mdpi.com

Spectroscopic Characterization of Peptide Conformation (e.g., CD, NMR Spectroscopy)

Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for elucidating the solution-state conformation of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed atomic-level information about peptide conformation. Key parameters include:

Nuclear Overhauser Effects (NOEs): These provide distance constraints between protons that are close in space, helping to define the peptide's three-dimensional structure. uzh.ch

Coupling Constants (J-values): ³J(HN,Hα) coupling constants are related to the dihedral angle φ and can help to identify secondary structural elements. researchgate.net

Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures. nih.govnih.gov For instance, in triple-helical peptides, the Gly CαH and Pro CδH proton resonances shift upfield upon helix formation. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Modified Peptides

Computational modeling and molecular dynamics (MD) simulations are invaluable tools for exploring the conformational landscape of peptides containing non-standard amino acids. byu.edunih.gov These methods can predict how the incorporation of a residue like 3-ethyl-3-methyl-L-norvaline affects peptide folding and stability. byu.edu

MD simulations use classical equations of motion to simulate the movement of atoms over time, providing a dynamic picture of the peptide's behavior in solution. researchgate.netlsu.edu These simulations can reveal preferred conformations, hydrogen bonding patterns, and the influence of solvent on peptide structure. nih.gov For complex systems, enhanced sampling techniques like replica-exchange molecular dynamics (REMD) can be employed to more efficiently explore the conformational space. nih.gov

The process typically involves:

Building an initial peptide structure: This can be done using homology modeling or other structure prediction tools. mdpi.com

Parameterization of the non-standard residue: A force field, which describes the potential energy of the system, needs to be developed or adapted for the new amino acid. researchgate.net

Running the simulation: The peptide is placed in a solvent box (e.g., water) and the simulation is run for a sufficient length of time to observe conformational changes. mdpi.comnih.gov

Analyzing the trajectory: The output of the simulation is a trajectory file that can be analyzed to determine various structural properties. nih.gov

Computational studies have been used to investigate the structure of cyclic peptides, the effect of stereochemistry on conformation, and the binding of peptides to proteins. nih.govmdpi.comnih.gov

Hydrogen Bonding Patterns and Intramolecular Interactions

Hydrogen bonds are critical for stabilizing peptide secondary structures. researchgate.net The incorporation of a bulky residue like 3-ethyl-3-methyl-L-norvaline can influence the formation of intramolecular hydrogen bonds by sterically directing the peptide backbone into specific conformations.

In β-turns, a hydrogen bond typically forms between the carbonyl oxygen of the ith residue and the amide proton of the (i+3)th residue. nih.gov The geometry of this hydrogen bond is characteristic of the turn type. In helices, a regular pattern of hydrogen bonds forms between the carbonyl oxygen of residue i and the amide proton of residue i+4 (for α-helices) or i+3 (for 3₁₀-helices).

The analysis of crystal structures of dipeptides shows that hydrogen-bonding patterns often involve head-to-tail chains. researchgate.net In more complex peptides, the side chains can also participate in hydrogen bonding. For example, the side chains of asparagine, glutamine, and arginine can form specific hydrogen-bonding motifs. nih.gov The bulky, non-polar side chain of 3-ethyl-3-methyl-L-norvaline would primarily influence hydrogen bonding through steric effects on the backbone conformation rather than direct participation.

Stereochemical Effects on Peptide Folding and Function

The stereochemistry of amino acids is a fundamental determinant of peptide structure and function. The substitution of an L-amino acid with its D-enantiomer can dramatically alter the preferred conformation of a peptide. For example, changing a single stereocenter from L-Leu to D-Leu in a cyclic peptide can shift the equilibrium between different β-turn conformations. nih.gov

Role in Biological Systems and Targeted Molecular Interactions Excluding Clinical Data

Modulation of Protein-Protein Interactions (PPIs) by Peptidomimetics

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them a major class of targets for therapeutic intervention. ajwilsonresearch.com Peptidomimetics containing residues like 3-ethyl-3-methyl-L-norvaline are designed to interfere with or stabilize these interactions. The bulky ethyl and methyl groups at the Cγ position can act as a "hot spot" mimic, fitting into hydrophobic pockets on a protein surface to disrupt a native PPI. ajwilsonresearch.com For instance, in oncogenic pathways where a specific PPI is overactive, a peptidomimetic incorporating this sterically hindered residue could be designed to block the interaction interface, thereby inhibiting downstream signaling. nih.gov

Conversely, in cases where the loss of a PPI leads to disease, such as in certain neurodegenerative disorders or cancers, specially designed molecules can act as "molecular glues" or stabilizers. nih.govnih.gov The rigid, sp³-rich structure contributed by 3-ethyl-3-methyl-L-norvaline can help to enforce a specific peptide conformation that is complementary to the interface of two proteins, thereby promoting and stabilizing their interaction. nih.gov This approach is particularly relevant for hub proteins like 14-3-3, which interact with hundreds of partners and where stabilizing a specific interaction can restore normal cellular function. nih.gov

Studies on Enzyme Inhibition and Specificity Profiling

The unique stereochemistry of Fmoc-3-Ethyl-3-methyl-L-norvaline makes it a valuable building block for creating potent and selective enzyme inhibitors. The dialkylated side chain can probe the shape and electrostatic nature of an enzyme's active site, particularly the substrate-binding pockets.

A notable example of a structurally related compound, Fmoc-L-Nva(3-Et)-OH, was used in the development of peptidomimetic inhibitors for the enterovirus 71 3C protease, an enzyme crucial for viral replication. By incorporating such modified residues at different positions (P2-P4) of a peptide sequence, researchers can systematically map the enzyme's substrate specificity and optimize the inhibitor's potency. The steric bulk of the ethyl-methyl groups can enhance binding affinity by filling a hydrophobic pocket in the enzyme or, alternatively, create steric clashes to prevent binding to off-target enzymes, thus improving selectivity.

| Feature | Description | Implication in Research |

| Steric Hindrance | The ethyl and methyl groups at the Cγ position create significant bulk. | Can enhance binding to enzymes with large hydrophobic pockets; improves selectivity by preventing binding to enzymes with smaller active sites. |

| Hydrophobicity | The alkyl side chain increases the nonpolar character of the amino acid. | Favors interactions with hydrophobic regions of enzyme active sites or protein interfaces. |

| Conformational Rigidity | The gem-diethyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds. | Pre-organizes the peptide backbone into a specific conformation, potentially reducing the entropic penalty of binding. |

Investigation of Receptor Binding and Molecular Recognition Mechanisms

Understanding how ligands bind to receptors is crucial for drug design. Peptides containing 3-ethyl-3-methyl-L-norvaline are used as tools to investigate these molecular recognition events. By systematically replacing natural amino acids in a known receptor-binding peptide with this modified residue, scientists can perform structure-activity relationship (SAR) studies. These studies reveal which positions in the peptide are sensitive to steric bulk and which require specific side chains for optimal binding.

For example, if replacing a natural leucine (B10760876) with 3-ethyl-3-methyl-L-norvaline at a specific position abolishes receptor binding, it suggests that the precise size and shape of the leucine side chain are critical for recognition. Conversely, if the substitution enhances affinity, it indicates that the receptor's binding pocket can accommodate the larger, more hydrophobic group, providing a new avenue for lead optimization. This iterative process of synthesis and binding assays allows for the fine-tuning of peptide ligands to achieve high affinity and selectivity for a target receptor. researchgate.net

Applications in Biological Probes and Imaging Agents (e.g., isotope labeling for NMR)

Unnatural amino acids are increasingly used to create sophisticated biological probes. While direct evidence for the use of this compound in NMR imaging is not prevalent, the principles of its use in peptidomimetics are applicable. Peptides containing this residue could be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N) incorporated into the backbone or the Fmoc group itself.

When such an isotopically labeled peptide is introduced into a biological system, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor its interactions with target proteins. The unique signals from the labeled sites provide precise information about the binding event and any conformational changes that occur. nih.gov The steric hindrance of the 3-ethyl-3-methyl group can also be exploited to create specific structural constraints, which can be probed by NMR to understand protein dynamics. acs.orgnih.gov This site-specific labeling approach avoids the complexity of analyzing spectra from large, uniformly labeled proteins. nih.gov

Understanding Resistance to Proteolytic Degradation in Modified Peptides

A major limitation for the therapeutic use of natural peptides is their rapid degradation by proteases in the body. nih.gov The incorporation of modified amino acids like 3-ethyl-3-methyl-L-norvaline is a well-established strategy to enhance proteolytic stability. researchgate.netresearchgate.net

Proteases recognize and cleave peptide bonds adjacent to specific amino acid sequences. The bulky and unnatural structure of the 3-ethyl-3-methyl-norvaline side chain provides steric shielding, physically blocking the approach of the protease's catalytic machinery to the adjacent peptide bonds. rsc.org Furthermore, since proteases have evolved to recognize the 20 proteinogenic L-amino acids, they often fail to recognize or bind to peptides containing such highly modified, unnatural residues. researchgate.net This increased resistance to enzymatic breakdown extends the half-life of the peptide, a critical factor for its potential as a therapeutic agent. Studies comparing the degradation rates of standard peptides versus those containing modified amino acids consistently show a significant increase in stability for the latter. nih.gov

Advanced Analytical and Characterization Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation in Research

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Fmoc-3-Ethyl-3-methyl-L-norvaline and confirming its identity. In research settings, reversed-phase HPLC (RP-HPLC) is the most common method used. This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase interacting with the analyte.

A typical HPLC analysis for this compound would involve dissolving the compound in an appropriate solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, and injecting it into the HPLC system. A gradient elution method is often employed, where the concentration of the organic solvent in the mobile phase is gradually increased. This allows for the efficient separation of the target compound from any impurities, such as starting materials, byproducts, or diastereomers.

The identity of the this compound peak can be confirmed by comparing its retention time to that of a known standard. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For research-grade material, a purity of ≥98% is often required.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A time-dependent linear gradient from A to B |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV absorbance at 254 nm or 265 nm (for the Fmoc group) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Mass Spectrometry Techniques (e.g., MALDI-MS, ESI-MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its chemical structure. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are two commonly used MS techniques for this purpose.

In ESI-MS, the sample is dissolved in a volatile solvent and introduced into the mass spectrometer through a capillary at a high voltage. This process generates charged droplets that, upon solvent evaporation, produce gaseous ions of the analyte. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

MALDI-MS is another soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser light. When the laser is fired at the sample, the matrix absorbs the energy and transfers it to the analyte, causing it to desorb and ionize. Similar to ESI-MS, the resulting ions are analyzed based on their m/z ratio.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, which can be used to confirm its elemental composition.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 396.2169 |

| [M+Na]⁺ | 418.2088 |

Note: The calculated m/z values are based on the monoisotopic mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules like this compound. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) experiments provide a wealth of information about the chemical environment of each atom in the molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the protons in the Fmoc group, the ethyl and methyl groups at the Cα position, and the norvaline side chain can be assigned.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons of the Fmoc group, and the aliphatic carbons can be identified, further confirming the structure of the compound.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish the connectivity between different atoms in the molecule, providing unambiguous structural assignment. Conformational studies using Nuclear Overhauser Effect (NOE) experiments can reveal the spatial arrangement of the atoms, which is particularly important for understanding the behavior of this amino acid in peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. This technique is particularly sensitive to the secondary structure of chiral molecules, including peptides and proteins.

By analyzing the CD spectrum of a peptide containing this compound, researchers can gain insights into how this non-natural amino acid affects the formation of α-helices, β-sheets, or other secondary structural motifs. The characteristic CD signals in the far-UV region (typically 190-250 nm) can be used to estimate the percentage of each type of secondary structure in the peptide.

Optical Rotation and Stereochemical Purity Determination

The stereochemistry of this compound is a critical parameter, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. Optical rotation is a fundamental property of chiral molecules and is used to determine the stereochemical purity of the compound.

The specific rotation, [α]D, is measured using a polarimeter. This value is a characteristic constant for a pure chiral compound under specific conditions of temperature, solvent, and concentration. For this compound, a specific rotation value is expected for the L-enantiomer. Any deviation from this value could indicate the presence of the D-enantiomer as an impurity.

The measurement is typically performed at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C or 25 °C). The solvent and concentration must also be specified, as these can influence the measured rotation. A typical value for the specific rotation would be reported in degrees, for example, [α]D²⁰ +X (c Y, solvent), where X is the measured rotation, Y is the concentration in g/100 mL, and the solvent is specified.

In addition to polarimetry, chiral HPLC can also be employed for a more quantitative determination of enantiomeric purity. This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for the precise quantification of each.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Complex Norvaline Derivatives

The synthesis of Fmoc-3-Ethyl-3-methyl-L-norvaline and other similarly complex amino acids presents a considerable chemical challenge due to the sterically demanding quaternary center. Traditional methods for amino acid synthesis can be inefficient for such structures. Future research is focused on developing more robust and scalable synthetic routes.

One promising approach is the advancement of catalytic asymmetric Strecker syntheses. The Jacobsen group's work on scalable catalytic asymmetric Strecker syntheses for unnatural alpha-amino acids provides a powerful template for producing compounds with high enantiomeric purity, which is critical for pharmacological applications. iris-biotech.de Further refinement of catalysts and reaction conditions could make this route more efficient for highly substituted norvaline derivatives.

Another emerging frontier is the late-stage functionalization of simpler aliphatic amine precursors through directed C(sp³)–H activation. acs.org Strategies such as the Nickel-catalyzed remote C(sp³)–H arylation via Directed Halogen Atom Transfer (DIXAT) could potentially be adapted to introduce complexity to simpler norvaline backbones, bypassing the need to construct the entire complex framework from scratch. acs.org This would allow for the rapid generation of a diverse library of norvaline derivatives for screening.

| Synthetic Strategy | Key Features | Potential Advantages for Complex Norvalines |

| Catalytic Asymmetric Strecker Synthesis | Employs chiral catalysts to achieve high enantioselectivity from simple starting materials (aldehydes/ketones, amines, cyanide). iris-biotech.de | Direct formation of the chiral center; scalable. iris-biotech.de |

| Directed C(sp³)–H Functionalization | Selectively activates and modifies a specific C-H bond in a complex molecule. acs.org | Allows for late-stage diversification of simpler amino acid scaffolds; can create novel structures. acs.org |

| Classical Multi-Step Synthesis | Involves sequential reactions like acylation, bromination, and ammonification from starting materials like n-valeric acid. google.comgoogle.com | Utilizes established chemical transformations; adaptable for different isomers. google.comgoogle.com |

Expansion of Applications in Multi-Target Modulators

The development of drugs that can modulate multiple biological targets simultaneously—polypharmacology—is a growing strategy for treating complex diseases like cancer and metabolic syndrome. The unique three-dimensional structure of this compound makes it an attractive component for designing multi-target modulators. Its bulky, lipophilic side chain can be used to probe and occupy hydrophobic pockets in protein targets, potentially conferring selectivity or enabling interaction with allosteric sites.

Research into N-aryl substituted valine derivatives has shown the potential for simple amino acids to be modified into potent dual agonists, such as for PPARα and PPARγ. nih.gov This work serves as a blueprint for how highly substituted norvaline derivatives could be employed. By incorporating this compound into peptidomimetics or small molecules, researchers can fine-tune the steric and electronic properties to achieve a desired binding profile across multiple, distinct protein targets. iris-biotech.de Future work will likely involve incorporating this and related amino acids into combinatorial libraries to screen for novel multi-target activities.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for biological activity. nih.gov The integration of complex building blocks like this compound into compound libraries is crucial for discovering new biological probes and drug leads. Its inclusion increases the structural diversity of the library, expanding the chemical space that can be explored.

Modern HTS methods, such as cell-based high-content screens, can identify modulators of complex cellular pathways like inflammasome activation or E3 ligase activity. nih.govnih.gov For example, a library of peptides or small molecules containing 3-ethyl-3-methyl-norvaline could be screened for the ability to inhibit the NLRP3 inflammasome. nih.gov The unique conformation conferred by the amino acid might lead to the identification of hits with novel mechanisms of action that would be missed with libraries composed of only standard proteinogenic amino acids. The challenge lies in the efficient synthesis of the library itself, which is tied to the synthetic strategies discussed in section 7.1.

Contribution to Understanding Fundamental Biological Processes

The incorporation of unnatural amino acids into peptides is a powerful tool for dissecting fundamental biological processes. This compound can be used as a molecular probe to understand structure-activity relationships (SAR). iris-biotech.de By replacing a natural amino acid with this highly constrained analogue, researchers can investigate the importance of side-chain conformation and volume for a specific biological interaction.

For instance, norvaline derivatives are sometimes used as surrogates for methionine to prevent oxidation, which can complicate structural or functional studies. iris-biotech.de The 3-ethyl-3-methyl substitution provides an even more specific tool to probe steric tolerance within a protein's binding site. If a peptide containing this residue retains its activity, it suggests the binding pocket is large and accommodating; if activity is lost, it indicates a strict steric requirement. This information is invaluable for mapping binding interfaces and for the rational design of inhibitors or agonists.

Challenges and Opportunities in Scaling Up Research-Grade Synthesis

Moving from small-scale laboratory synthesis to the production of multi-gram or kilogram quantities of a compound presents significant hurdles, especially for complex molecules like this compound. gappeptides.com

Challenges:

Aggregation and Solubility: Peptides containing bulky, hydrophobic residues like 3-ethyl-3-methyl-norvaline are prone to aggregation and have low solubility in both aqueous and common organic solvents. nih.gov This complicates not only the synthesis but also the purification steps.

Reagent Cost and Availability: The starting materials and catalysts for complex asymmetric syntheses can be expensive, making large-scale production economically challenging. altabioscience.com

Purification: The high lipophilicity of the product can make chromatographic purification difficult, requiring large volumes of solvent and potentially leading to lower yields.

Waste Management: Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), generates significant amounts of organic solvent waste, which is a major environmental and cost concern at a larger scale. gappeptides.com

Opportunities:

Novel Synthesis Platforms: Technologies like Group Assisted Purification Peptide Synthesis (GAPPS) are being developed to address scale-up challenges by simplifying purification and reducing solvent consumption. gappeptides.com

Green Chemistry Approaches: Research into performing peptide synthesis in aqueous media or using mechanochemical methods (ball milling) could drastically reduce organic solvent use and simplify reaction workups. nih.govresearchgate.net

Process Optimization: Ensuring the use of high-purity Fmoc amino acid starting materials is critical for minimizing side reactions, which simplifies purification and leads to more consistent results during scale-up. altabioscience.com

| Challenge | Description | Opportunity / Mitigation Strategy |

| Peptide Aggregation | Hydrophobic peptide chains containing the residue can self-associate and precipitate during synthesis. nih.gov | Use of "difficult sequence" protocols; novel synthesis platforms like GAPPS. gappeptides.comnih.gov |

| High Cost | Expensive chiral catalysts and multi-step procedures increase the cost of the final product. altabioscience.com | Development of more efficient catalysts; economies of scale in producing Fmoc amino acids. altabioscience.com |

| Solvent Waste | Large volumes of organic solvents (e.g., DMF, NMP) are used in SPPS and purification. gappeptides.com | Synthesis in aqueous media; solvent recycling; platforms that reduce solvent use. gappeptides.comnih.gov |

| Purification Difficulty | High hydrophobicity makes separation from similar impurities challenging. | Use of high-purity starting materials to minimize side-products; optimized chromatographic methods. altabioscience.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.